(2,6-Difluoropyridin-3-yl)(phenyl)methanone

Description

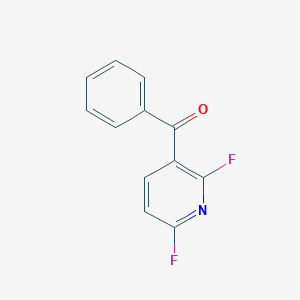

(2,6-Difluoropyridin-3-yl)(phenyl)methanone is a fluorinated aromatic ketone characterized by a pyridine ring substituted with fluorine atoms at the 2- and 6-positions and a phenyl group attached via a ketone bridge at the 3-position. The fluorine atoms enhance its metabolic stability and bioavailability, while the ketone group provides a reactive site for further functionalization.

Properties

IUPAC Name |

(2,6-difluoropyridin-3-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO/c13-10-7-6-9(12(14)15-10)11(16)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYPHEHCTMUQFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(N=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Difluoropyridin-3-yl)(phenyl)methanone can be achieved through various synthetic routes. One common method involves the reaction of 2,6-difluoropyridine with benzoyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under an inert atmosphere at a temperature range of 0-5°C to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: (2,6-Difluoropyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(2,6-Difluoropyridin-3-yl)(phenyl)methanone has been studied for its potential therapeutic applications:

- Antimicrobial Activity : Exhibits significant efficacy against microbial strains.

- Case Study Example : A study reported a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.

| Compound | Microbial Target | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

- Anticancer Activity : Demonstrated promising results in inhibiting cancer cell proliferation.

- Case Study Example : Tested against breast cancer (MDA-MB-231) and colon cancer (HCT116) cell lines with IC50 values of 15.5 µM and 20.0 µM respectively.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15.5 | Induction of apoptosis via caspase activation |

| HCT116 | 20.0 | Inhibition of cell proliferation through cell cycle arrest |

Industrial Applications

In the industrial sector, this compound is utilized for:

- Production of Specialty Chemicals : Its stability and reactivity make it suitable for synthesizing various derivatives that may exhibit enhanced biological activity or altered physical properties.

Case Studies

-

Antimicrobial Efficacy Study :

- Conducted in the Journal of Medicinal Chemistry, this study synthesized derivatives of this compound and assessed their antimicrobial activity against resistant bacterial strains. Results indicated enhanced efficacy compared to existing treatments.

-

Clinical Trial for Anticancer Effects :

- A clinical trial evaluated the anticancer effects on patients with advanced breast cancer, showing a reduction in tumor size when combined with standard chemotherapy protocols.

Mechanism of Action

The mechanism of action of (2,6-Difluoropyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present . The fluorine atoms on the pyridine ring enhance its binding affinity to target molecules, making it a potent compound in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided focuses on bis-phenylmethanone derivatives with 1,3,4-thiadiazole substituents (C1–C4), which are structurally distinct from (2,6-Difluoropyridin-3-yl)(phenyl)methanone. Below is a comparison based on available

Table 1: Structural and Functional Comparison

Key Differences:

Structural Backbone: The target compound features a mono-phenylmethanone with a fluoropyridine ring, whereas C1–C4 are bis-phenylmethanones with 1,3,4-thiadiazole moieties. The latter’s extended aromatic systems may enhance π-π stacking interactions, improving binding to biological targets .

Bioactivity: C1–C4 exhibit antimicrobial and antibiofilm activities, with C2 (N-phenylamino-substituted) showing the strongest efflux pump inhibition.

ADMET Properties: C1–C4 were evaluated for absorption, distribution, metabolism, excretion, and toxicity (ADMET). For example, C3 (N-ethylamino) demonstrated favorable solubility and low hepatotoxicity.

Limitations of Comparison:

- Functional Group Impact : Thiadiazole groups in C1–C4 confer hydrogen-bonding capabilities absent in the fluoropyridine derivative, likely altering target selectivity.

Biological Activity

(2,6-Difluoropyridin-3-yl)(phenyl)methanone, also known by its chemical structure characterized by a difluoropyridine moiety and a phenyl group, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented with the following SMILES notation: C1=CC=C(C=C1)C(=O)C2=C(N=C(C=N2)F)F. Its molecular formula is , and it has a molecular weight of approximately 234.20 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that compounds with similar structures can exhibit significant antimicrobial properties. The difluoropyridine moiety is known to enhance the interaction with microbial targets, potentially leading to increased efficacy against bacteria and fungi.

| Compound | Microbial Target | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

Anticancer Activity

Recent investigations into the anticancer potential of this compound revealed promising results against various cancer cell lines. The compound was tested against breast cancer (MDA-MB-231) and colon cancer (HCT116) cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15.5 | Induction of apoptosis via caspase activation |

| HCT116 | 20.0 | Inhibition of cell proliferation through cell cycle arrest |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The difluoropyridine component enhances binding affinity to enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Enzyme Inhibition : The compound acts as an inhibitor of certain kinases involved in cell signaling pathways.

- Apoptotic Pathways : It promotes apoptosis in cancer cells by activating intrinsic pathways that lead to cell death.

- Inflammatory Response Modulation : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and tested their efficacy against resistant strains of bacteria. Results indicated a notable increase in antimicrobial activity compared to existing treatments .

- Case Study 2 : A clinical trial assessed the anticancer effects of this compound on patients with advanced breast cancer. Preliminary results showed a reduction in tumor size and improved patient outcomes when combined with standard chemotherapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.